Dodecyl (2-methoxyphenyl)carbamate
Description
Contextualization within the Field of Organic Carbamate (B1207046) Chemistry
Organic carbamates, also known as urethanes, are a class of compounds characterized by the carbamate functional group (-OC(O)N-). This functional group is essentially an ester of carbamic acid and an amide of a carbonic acid derivative. Carbamates are of significant interest in medicinal chemistry and drug design due to their structural similarity to the peptide bond, which allows them to act as peptidomimetics. nih.govacs.org This mimicry, combined with their increased stability against hydrolysis by proteases compared to peptides, makes them valuable in the development of therapeutic agents. nih.govnih.gov
The carbamate moiety is a key structural feature in numerous approved drugs and is increasingly utilized in the design of new pharmaceutical agents. nih.gov Carbamates are also employed as protecting groups for amines in organic synthesis, particularly in peptide chemistry, and have applications in the agricultural and polymer industries. nih.govresearchgate.net The chemical and metabolic stability of the carbamate linkage, along with its ability to enhance cell membrane permeability, are key attributes driving its use in drug discovery. acs.org
Significance of Dodecyl and Methoxyphenyl Moieties in Compound Design
The dodecyl group is a long, linear hydrocarbon chain consisting of twelve carbon atoms (C12H25). This lipophilic tail significantly influences the compound's solubility and its interaction with biological membranes. The length of the alkyl chain can impact the molecule's ability to self-assemble and its surfactant properties. acs.org In medicinal chemistry, long alkyl chains are often introduced to modulate a compound's pharmacokinetic profile, enhancing its distribution and absorption. The dodecyl group, in the form of sodium dodecyl sulfate, is widely used as a surfactant and emulsifier in various applications, including in the pharmaceutical field. wikipedia.orgnih.gov
The 2-methoxyphenyl group , also known as a guaiacyl group, consists of a benzene (B151609) ring substituted with a methoxy (B1213986) group (-OCH3) at the ortho position relative to the point of attachment. The methoxy group is an electron-donating group when at the ortho or para position, which can influence the electronic properties of the aromatic ring and the adjacent carbamate linkage. wikipedia.org The presence of the methoxyphenyl group can also introduce specific steric and electronic interactions that may be crucial for binding to biological targets. Methoxy groups are common in natural products and can be introduced synthetically through methoxylation reactions. wikipedia.org
Current Research Landscape and Emerging Trends for Substituted Carbamates
The field of substituted carbamates is an active area of research, with a continuous search for novel compounds with enhanced biological activities and specific applications. Current trends focus on the synthesis of carbamate derivatives with diverse substituents to explore their potential as therapeutic agents, including as enzyme inhibitors and antiviral agents. nih.gov The design of carbamates that can interact specifically with biological targets is a key area of investigation. nih.gov
Recent research has highlighted the importance of the substituents on the carbamate nitrogen and oxygen in determining the compound's biological activity and stability. nih.gov For instance, the incorporation of carbamate functionalities into existing drug molecules has been shown to improve their potency and pharmacokinetic properties. nih.gov There is also a growing interest in the development of more environmentally friendly methods for carbamate synthesis, moving away from hazardous reagents like phosgene (B1210022). researchgate.net The use of carbon dioxide as a C1 synthon for carbamate synthesis is a promising green alternative. nih.gov
Academic Research Objectives and Scope for Dodecyl (2-methoxyphenyl)carbamate Investigations
Academic research on this compound is likely to focus on several key areas:
Synthesis and Characterization: Developing efficient and scalable synthetic routes for the compound and its analogs. Detailed characterization using spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography would be essential to confirm its structure and purity.
Physicochemical Properties: Investigating its solubility in various solvents, its self-assembly properties in aqueous media, and its stability under different conditions.
Biological Evaluation: Screening the compound for a range of biological activities. Given the structural features, it could be investigated as an enzyme inhibitor, an antimicrobial agent, or for its effects on cell signaling pathways. The long dodecyl chain suggests potential for interaction with lipid membranes, making studies on its effects on membrane properties relevant.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs with variations in the alkyl chain length and the substitution pattern on the phenyl ring. This would help in understanding how different structural features contribute to its biological activity and would guide the design of more potent and selective compounds.
The combination of the lipophilic dodecyl chain and the electronically distinct 2-methoxyphenyl group provides a unique scaffold for further chemical exploration and potential discovery of novel bioactive molecules.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 648928-79-4 |
| Molecular Formula | C20H33NO3 |
| Molecular Weight | 335.48 g/mol |
Structure
2D Structure
3D Structure
Properties
CAS No. |
648928-79-4 |
|---|---|
Molecular Formula |
C20H33NO3 |
Molecular Weight |
335.5 g/mol |
IUPAC Name |
dodecyl N-(2-methoxyphenyl)carbamate |
InChI |
InChI=1S/C20H33NO3/c1-3-4-5-6-7-8-9-10-11-14-17-24-20(22)21-18-15-12-13-16-19(18)23-2/h12-13,15-16H,3-11,14,17H2,1-2H3,(H,21,22) |
InChI Key |
VIZCPTGHMJXWIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)NC1=CC=CC=C1OC |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of Dodecyl 2 Methoxyphenyl Carbamate
Direct Synthesis Approaches for Carbamate (B1207046) Formation
Direct synthesis methods for carbamate formation offer several routes to Dodecyl (2-methoxyphenyl)carbamate, each with distinct advantages and reaction mechanisms. These approaches include phosgene-free methods, isocyanate-mediated reactions, and condensation reactions.
Phosgene-Free Routes utilizing Dialkyl Carbonates
In an effort to develop more environmentally benign synthetic processes, phosgene-free routes for carbamate synthesis have gained considerable attention. rsc.org The use of dialkyl carbonates as carboxylating agents presents a safer alternative to the highly toxic phosgene (B1210022). researchgate.net One of the most promising substitutes for phosgene is dimethyl carbonate (DMC). researchgate.net The reaction of amines with dialkyl carbonates, such as dimethyl carbonate or diethyl carbonate, can yield carbamates. researchgate.net For the synthesis of this compound, this would involve the reaction of 2-methoxyaniline with dodecyl carbonate or a related dialkyl carbonate.
The general reaction scheme involves the nucleophilic attack of the amine on the carbonyl carbon of the dialkyl carbonate, leading to the formation of the carbamate and an alcohol as a byproduct. researchgate.net The reactivity in these syntheses is influenced by the nature of the leaving group in the dialkyl carbonate and the entering amine group. researchgate.net Research has shown that the choice of catalyst or base can influence the preferred leaving group from the dialkyl carbonate. researchgate.net The synthesis can be performed with symmetrical or unsymmetrical carbonates. researchgate.net
Recent advancements have focused on the synthesis of dialkyl carbonates from CO2, further enhancing the green credentials of this route. rsc.orgacs.org These methods often require catalysts and specific reaction conditions to achieve high yields. acs.org For instance, a method involving a strong organic base, alcohols, tetraalkyl orthosilicates as dehydrating agents, and a CeO2 catalyst has been developed for producing dialkyl carbonates from low-concentration CO2 at atmospheric pressure. acs.org
A variety of carbamates have been synthesized through this halogen-free process by reacting amines with carbonates. researchgate.net The use of dense carbon dioxide in the presence of amines and alcohols also represents a halogen-free approach to carbamate synthesis. nih.gov
Isocyanate-Mediated Reactions
Isocyanate-mediated reactions are a traditional and versatile method for synthesizing carbamates. This pathway involves the reaction of an isocyanate with an alcohol or phenol. In the context of this compound, the synthesis would proceed by reacting 2-methoxyphenyl isocyanate with dodecanol (B89629). This reaction is typically efficient and results in high yields of the desired carbamate. The isocyanate itself can be generated from the corresponding amine, 2-methoxyaniline, often through methods that aim to avoid the use of phosgene. scholaris.ca
One approach to generating the isocyanate intermediate in a milder, metal-free fashion involves the dehydration of a carbamic acid formed from the reaction of an arylamine with carbon dioxide in the presence of a suitable base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). scholaris.caorganic-chemistry.orgorganic-chemistry.org The resulting isocyanate can then be trapped in situ with an alcohol, such as dodecanol, to produce the target carbamate. scholaris.caorganic-chemistry.orgorganic-chemistry.org This method avoids the direct handling of potentially hazardous isocyanates. organic-chemistry.org
Another method involves the thermal decomposition of a precursor carbamate to generate the isocyanate, which can then react with the desired alcohol. mdpi.com For example, a carbamate formed from a primary amine and dimethyl carbonate can be thermally decomposed to yield the corresponding isocyanate. mdpi.com Additionally, isocyanates can be synthesized from carbamate esters using reagents like boron trichloride (B1173362) in the presence of triethylamine (B128534) under mild conditions. rsc.org
The synthesis of isocyanates from dimethyl carbonate involves two main steps: the methoxycarbonylation of an amine to produce a carbamate, followed by the decomposition of that carbamate to yield the isocyanate. researchgate.net This process is considered a promising green route for isocyanate synthesis. researchgate.net
Condensation Reactions with Amines and Alcohols/Phenols
Direct condensation reactions provide another pathway to carbamates. This can involve the coupling of an amine, an alcohol or phenol, and a carbonyl source. A three-component coupling reaction of an amine, carbon dioxide, and a halide in the presence of cesium carbonate and a phase-transfer catalyst can efficiently produce carbamates under mild conditions. organic-chemistry.org For the synthesis of this compound, this would involve 2-methoxyaniline, dodecyl halide, and carbon dioxide.
Acid-catalyzed condensation reactions have also been explored. For instance, the condensation between benzyl (B1604629) carbamate and glyoxal (B1671930) has been studied in various polar protic and aprotic solvents. nih.govmdpi.commdpi.com The acidity of the solvent plays a crucial role in activating the condensation process. mdpi.com While this specific example does not directly produce this compound, the principles of acid-catalyzed condensation of a carbamate with another molecule are relevant.
Catalytic Strategies in this compound Synthesis
Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and sustainability of carbamate synthesis. Both homogeneous and heterogeneous catalysts are employed to improve reaction rates and yields.
Homogeneous Catalysis for Yield and Selectivity Enhancement
Homogeneous catalysis offers a powerful tool for improving the synthesis of carbamates by enabling reactions to proceed under milder conditions and with greater control over the products. nih.gov The use of soluble metal complexes or organocatalysts can significantly enhance both the yield and selectivity of carbamate formation. nih.gov
For instance, in phosgene-free routes utilizing dialkyl carbonates, homogeneous catalysts can influence the reaction's efficiency. Zirconium(IV) compounds, with additives like 2-hydroxypyridine, have been shown to catalyze the exchange processes between dialkyl carbonates and amines to form carbamates. organic-chemistry.org Similarly, tin-catalyzed transcarbamoylation of alcohols with phenyl carbamate proceeds smoothly to generate various carbamates with good functional-group tolerance. organic-chemistry.org
In the context of reactions involving carbon dioxide, homogeneous catalysts are crucial. Nickel-based catalytic systems have been developed for the dehydrative formation of urethanes from carbon dioxide, an amine, and an alcohol. nih.gov Furthermore, the immobilization of homogeneous catalysts, such as transition metal complexes, onto supports can combine the high activity and selectivity of homogeneous systems with the practical advantages of heterogeneous catalysis, such as easier catalyst recovery. acs.org
The table below summarizes some homogeneous catalytic systems used in carbamate synthesis.
| Catalyst System | Reactants | Product | Key Features |
| Zirconium(IV) with 2-hydroxypyridine | Dialkyl carbonate, Amine | Carbamate | Catalyzes exchange process. organic-chemistry.org |
| Tin catalyst | Phenyl carbamate, Alcohol | Carbamate | Mild conditions, broad functional group tolerance. organic-chemistry.org |
| Nickel-based catalyst | Carbon dioxide, Amine, Alcohol | Urethane (B1682113) (Carbamate) | Dehydrative formation. nih.gov |
| [Co(salen)] complex | Aniline, Carbon Monoxide, Oxygen, Alcohol | Carbamate | Oxidative carbonylation. acs.org |
Heterogeneous Catalysis for Sustainable Production
Heterogeneous catalysis is a cornerstone of sustainable chemical production, offering significant advantages such as easy separation of the catalyst from the reaction mixture, potential for catalyst recycling, and often milder reaction conditions. rsc.orgmdpi.com These factors contribute to reduced waste and energy consumption, aligning with the principles of green chemistry. nih.gov
In the synthesis of carbamates, heterogeneous catalysts have been developed to address the limitations of homogeneous systems and to provide more environmentally friendly processes. google.com For example, in the reaction of organic amines with organic dicarbonates, heterogeneous catalysts can be employed. google.com The reaction conditions for such processes are often comparatively mild, with temperatures ranging from 100°C to 190°C. google.com
One area of development is the use of metal oxides as catalysts. For the alcoholysis of N-aryl ureas to produce N-aryl carbamates, which are precursors to isocyanates, nanometric metal oxides like CaO have shown to be effective and reusable heterogeneous catalysts. researchgate.net Another example is the use of binary oxides with the formula LiₓMₒO₂, where M is a metal such as a lanthanoid, for the preparation of aromatic carbamates. google.com
The Eley-Rideal model has been proposed to describe the mechanism of heterogeneous catalytic CO₂ absorption with amines using alkaline earth metal carbonates (e.g., CaCO₃, MgCO₃), which involves the formation of a carbamate on the catalyst surface. nih.gov Biomass-derived carbon materials are also emerging as promising, cost-effective, and environmentally friendly supports for heterogeneous catalysts due to their high surface area and tunable properties. mdpi.com
The following table provides examples of heterogeneous catalysts used in reactions relevant to carbamate synthesis.
| Catalyst | Reactant(s) | Product/Intermediate | Reaction Type | Reference |
| CaO | N-phenylurea, Methanol | N-phenyl O-methyl carbamate | Alcoholysis | researchgate.net |
| LiₓMₒO₂ | Organic amine, Organic dicarbonate | Aromatic carbamate | Carboxylation | google.com |
| MCO₃ (M=Ca, Mg) | CO₂, Amine | Carbamate | CO₂ Absorption | nih.gov |
| Biomass-derived carbon | - | - | Catalyst Support | mdpi.com |
Optimization of Reaction Parameters and Process Scale-Up for Research
Stoichiometric Control and Reagent Ratios
The synthesis of this compound is fundamentally governed by the precise stoichiometric relationship between the core reactants: 2-methoxyphenyl isocyanate and dodecanol. The reaction, a nucleophilic addition of the alcohol to the isocyanate group, ideally proceeds in a 1:1 molar ratio to yield the desired carbamate.
The balanced chemical equation for this synthesis is:
C₈H₇NO₂ (2-methoxyphenyl isocyanate) + C₁₂H₂₆O (dodecanol) → C₂₁H₃₅NO₃ (this compound)
Control over the reagent ratios is a critical parameter in maximizing the yield and purity of the final product while minimizing the formation of byproducts. In many industrial and laboratory settings, a slight excess of one reactant is often employed to drive the reaction to completion, particularly if one of the starting materials is more volatile or prone to side reactions.
For instance, using a marginal excess of the isocyanate can ensure that all of the long-chain alcohol is consumed. Conversely, an excess of dodecanol might be used to ensure the complete conversion of the isocyanate, which can be beneficial as residual isocyanate can be difficult to remove during purification and may react with atmospheric moisture to form undesired urea (B33335) derivatives.
The choice of which reagent to use in excess is often dictated by the relative cost of the materials, the ease of removal of the unreacted excess reagent, and the potential for side reactions. The presence of a catalyst, while not always necessary for this type of reaction, can also influence the optimal stoichiometric ratios by accelerating the primary reaction pathway and potentially suppressing side reactions.
Below is a data table illustrating the theoretical molar and mass ratios for the synthesis of this compound and the potential consequences of deviations from the ideal stoichiometry.
| Reactant | Molar Ratio (Ideal) | Mass Ratio (Ideal) | Consequence of Significant Excess | Consequence of Significant Deficiency |
| 2-Methoxyphenyl isocyanate | 1 | 1.00 | Potential for side reactions (e.g., formation of ureas if water is present); complicates purification. | Incomplete reaction, leaving unreacted dodecanol in the product mixture. |
| Dodecanol | 1 | 1.25 | May require more rigorous purification to remove unreacted alcohol. | Incomplete consumption of the isocyanate, potentially leading to lower yield and purity. |
Research Findings on Stoichiometric Effects:
Theoretical and Computational Investigations of Dodecyl 2 Methoxyphenyl Carbamate
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of Dodecyl (2-methoxyphenyl)carbamate. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.
Electronic Structure Analysis and Molecular Orbital Theory
The electronic structure of this compound is governed by the interplay of its constituent functional groups: the electron-donating 2-methoxyphenyl group, the carbamate (B1207046) linker, and the non-polar dodecyl chain. The methoxy (B1213986) group on the phenyl ring acts as an electron-donating group, increasing the electron density on the aromatic system, particularly at the ortho and para positions, through resonance. vedantu.com The carbamate moiety itself exhibits significant resonance, with delocalization of the nitrogen lone pair across the N-C=O system, which imparts a partial double-bond character to the C-N bond. acs.org
Molecular Orbital Theory (MOT) provides a framework for understanding the distribution of electrons within the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals that dictate the molecule's reactivity. For N-aryl carbamates, the HOMO is typically localized on the electron-rich aromatic ring and the nitrogen atom, while the LUMO is often centered on the carbonyl group and the phenyl ring. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. DFT calculations, often using functionals like B3LYP, can predict these orbital energies and their spatial distributions. nih.govnih.gov
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Characteristic | Influencing Factors |
| HOMO Energy | Relatively High | Electron-donating effects of the 2-methoxy and N-aryl groups. |
| LUMO Energy | Moderately Low | Electronegative oxygen and carbonyl group; π-system of the phenyl ring. |
| HOMO-LUMO Gap | Moderate | Indicates a balance of stability and potential reactivity. |
| Dipole Moment | Significant | Polarity of the carbamate and methoxy groups. |
| Electron Density | High on the phenyl ring (ortho/para to methoxy), nitrogen, and carbonyl oxygen. | Resonance and inductive effects of the substituents. |
Prediction of Spectroscopic Parameters for Structural Characterization
Computational methods are highly effective in predicting spectroscopic data, which is invaluable for structural confirmation. By calculating the response of the molecule to external magnetic or electric fields, parameters for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be estimated.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of quantum chemistry, commonly performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.govacs.org The accuracy of these predictions allows for the assignment of experimental spectra and can even be used to distinguish between different isomers or conformers. researchgate.netcompchemhighlights.org For this compound, distinct chemical shifts would be expected for the protons and carbons of the aromatic ring, the methoxy group, the flexible dodecyl chain, and the carbamate N-H proton. The proximity of the methoxy group to the carbamate linker would likely cause notable shifts in the adjacent aromatic protons.
IR Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule's bonds. dtic.milnih.gov These calculations can identify characteristic absorption bands corresponding to specific functional groups. For this molecule, key predicted vibrations would include the N-H stretch, the C=O stretch of the carbamate group, C-O stretches, aromatic C-H and C=C stretches, and aliphatic C-H stretches from the dodecyl tail. nih.govmdpi.com The frequency of the N-H stretching vibration can be particularly informative about the presence of intramolecular hydrogen bonding. researchgate.net
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Region/Value | Notes |
| ¹H NMR | Aromatic Protons | δ 6.8 - 7.5 ppm | Complex splitting pattern due to ortho-substitution. |
| Methoxy Protons (-OCH₃) | δ ~3.8 ppm | Singlet. | |
| N-H Proton | δ 7.5 - 8.5 ppm | Broad singlet; chemical shift sensitive to solvent and H-bonding. | |
| Dodecyl Protons (-CH₂-, -CH₃) | δ 0.8 - 4.0 ppm | -OCH₂- protons deshielded (~4.0 ppm); bulk of chain at δ 1.2-1.6 ppm; terminal -CH₃ at ~0.8 ppm. | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ 150 - 160 ppm | |
| Aromatic Carbons | δ 110 - 150 ppm | Six distinct signals expected. | |
| Methoxy Carbon (-OCH₃) | δ ~55 ppm | ||
| Dodecyl Carbons | δ 14 - 70 ppm | -OCH₂- carbon is the most deshielded (~65-70 ppm). | |
| IR | N-H Stretch | 3200 - 3400 cm⁻¹ | Frequency lowered by hydrogen bonding. |
| C-H Stretch (Aromatic) | 3000 - 3100 cm⁻¹ | ||
| C-H Stretch (Aliphatic) | 2850 - 2960 cm⁻¹ | Strong, sharp peaks from the dodecyl chain. | |
| C=O Stretch | 1700 - 1730 cm⁻¹ | Strong, characteristic carbamate carbonyl absorption. |
Conformational Analysis and Molecular Flexibility
The biological and material properties of a molecule are often dictated by its three-dimensional shape and flexibility. This compound possesses significant conformational freedom due to multiple rotatable single bonds.
Identification of Stable Conformers and Energy Landscapes
Dodecyl Chain: The long alkyl chain can adopt a vast number of conformations. The lowest energy state is typically the fully extended, all-trans (anti-periplanar) conformation, which minimizes steric repulsion between adjacent methylene (B1212753) groups (gauche interactions). nih.govpressbooks.pub
Carbamate Linkage: Due to resonance, the C-N bond has a high rotational barrier, leading to distinct and relatively stable syn and anti conformers (also referred to as Z and E isomers, respectively) with respect to the C=O bond. nih.gov
Aryl Group Orientation: Rotation around the N-C(aryl) bond determines the orientation of the phenyl ring relative to the carbamate plane.
Computational techniques such as potential energy surface (PES) scans, where the energy of the molecule is calculated as a function of one or more torsional angles, are used to map the energy landscape. This allows for the identification of local energy minima, corresponding to stable conformers, and the transition states that connect them.
Intramolecular Interactions and Rotational Barriers
The stability of different conformers is influenced by a balance of steric repulsions and stabilizing intramolecular interactions. A critical potential interaction in this compound is the formation of an intramolecular hydrogen bond between the N-H proton of the carbamate and the oxygen atom of the ortho-methoxy group. Such interactions are known to be significant in similar structures like 2-methoxyphenol, providing a stabilizing effect that can lock the molecule into a preferred conformation. researchgate.netnih.gov
Rotational barriers are the energy required to rotate around a specific bond.
C-N Amide Bond: The barrier to rotation around the carbamate C-N bond is significant due to its partial double-bond character. For related N-phenylcarbamates, this barrier is approximately 12.5 kcal/mol. nih.gov This is high enough to potentially allow for the observation of distinct rotamers at low temperatures.
Dodecyl C-C Bonds: The barrier for rotation around the C-C bonds in the alkyl chain is much lower, typically in the range of 3-5 kcal/mol, allowing for rapid conformational changes at room temperature. libretexts.org
N-C(aryl) Bond: The barrier to rotation around the bond connecting the nitrogen to the phenyl ring is generally lower than the amide C-N barrier but can be influenced by steric hindrance from the ortho-methoxy group.
Table 3: Predicted Intramolecular Interactions and Rotational Barriers
| Interaction/Rotation | Type | Predicted Energy | Consequence |
| N-H···O (methoxy) | Intramolecular Hydrogen Bond | ~2-5 kcal/mol | Stabilizes specific planar conformers, restricting rotation around the N-C(aryl) bond. |
| Gauche Interactions | Steric Repulsion | ~0.9 kcal/mol per interaction | Favors the extended, all-trans conformation of the dodecyl chain. |
| C(O)-N Bond Rotation | Torsional Barrier | 10-15 kcal/mol | Leads to separable syn and anti conformers at low temperatures. nih.gov |
| C-C (Alkyl) Bond Rotation | Torsional Barrier | 3-5 kcal/mol | High flexibility of the dodecyl tail at room temperature. |
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations are excellent for studying static properties and small numbers of conformers, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of the molecule over time. steeronresearch.com MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.
For an amphiphilic molecule like this compound, with its distinct hydrophobic alkyl tail and more polar aromatic headgroup, MD simulations are particularly insightful. researchgate.netnih.gov Simulations in an aqueous environment could predict whether the molecules self-assemble into larger structures like micelles or bilayers, a common behavior for surfactants. aip.orgaip.org By modeling the system over nanoseconds or microseconds, MD can reveal the preferred conformations in solution, the timescale of conformational changes, and the nature of the molecule's interactions with solvent molecules. acs.org These simulations provide a bridge between the static, single-molecule picture from quantum mechanics and the macroscopic properties of the substance in a realistic environment.
Dynamics in Solution and Condensed Phases
The dynamic behavior of this compound in solution is governed by the conformational flexibility inherent in its structure, primarily due to the long dodecyl chain and rotations around single bonds. In solution, the dodecyl chain is not static but rather exists as an ensemble of rapidly interconverting conformers. The degree of conformational freedom is influenced by the solvent environment and temperature. In non-polar solvents, the alkyl chain tends to adopt a more extended, random coil conformation to maximize favorable van der Waals interactions with the solvent. Conversely, in polar solvents, the hydrophobic effect may drive the dodecyl chain to adopt a more compact, folded conformation to minimize its unfavorable interactions with the solvent molecules.
In condensed phases, such as in a pure liquid or an amorphous solid, the dynamics are more constrained. Intermolecular interactions, including van der Waals forces between the dodecyl chains and dipole-dipole interactions between the carbamate and methoxyphenyl moieties, play a significant role in dictating the local molecular arrangement and restricting conformational freedom.
Intermolecular Interactions with Solvent Systems (non-biological)
The chemical structure of this compound allows for a range of intermolecular interactions with various solvent systems, dictated by the polarity and hydrogen-bonding capabilities of the solvent. The molecule possesses distinct hydrophobic (dodecyl chain) and polar (carbamate and methoxyphenyl groups) regions, giving it an amphiphilic character.
Hydrogen Bonding: The carbamate group is a key site for hydrogen bonding. The nitrogen atom bears a hydrogen that can act as a hydrogen bond donor, while the carbonyl oxygen and the ester oxygen are potential hydrogen bond acceptors. In protic solvents like alcohols, this compound can engage in hydrogen bonding, which would significantly influence its solubility and conformational equilibrium. The oxygen atom of the methoxy group on the phenyl ring can also act as a weak hydrogen bond acceptor. mdpi.com
Dipole-Dipole Interactions: The carbamate and methoxy groups impart a significant dipole moment to the molecule. In polar aprotic solvents such as dimethylformamide or acetone, strong dipole-dipole interactions are expected to be the dominant solvation force for the polar part of the molecule.
Van der Waals Forces: The long dodecyl chain is nonpolar and interacts with solvent molecules primarily through London dispersion forces, a type of van der Waals force. In nonpolar solvents like hexane, these interactions are the primary mode of solvation, leading to good solubility.
π-Stacking: The aromatic methoxyphenyl ring can participate in π-π stacking interactions with aromatic solvents like benzene (B151609) or toluene.
The interplay of these interactions determines the solubility and behavior of this compound in different chemical environments. For instance, its amphiphilic nature might lead to self-assembly into micelles in certain solvent systems, particularly in aqueous environments, although this is a hypothetical consideration without experimental data.
Chemical Structure-Property Relationship (CSPR) Studies (non-biological focus)
Influence of Dodecyl Chain Length on Physicochemical Behavior
The dodecyl (C12) chain is a defining feature of this compound, and its length has a profound impact on the molecule's physicochemical properties when compared to analogues with shorter or longer alkyl chains. Generally, increasing the alkyl chain length in a homologous series of carbamates would systematically alter properties such as hydrophobicity, solubility, and melting point.
Hydrophobicity and Solubility: The most direct effect of the long alkyl chain is a significant increase in hydrophobicity (lipophilicity). This can be quantified by the partition coefficient, logP. As the chain length increases, the logP value is expected to increase linearly. Consequently, the solubility in nonpolar solvents like alkanes would increase, while the aqueous solubility would decrease dramatically. Studies on other homologous series have shown that beyond a certain chain length, the effect of adding extra methylene groups on aqueous solubility becomes less pronounced. kent.ac.uk
Melting Point and Physical State: Longer alkyl chains lead to stronger van der Waals interactions between molecules in the solid state. This generally results in higher melting points within a homologous series. The presence of the long, flexible dodecyl chain also influences the crystal packing and can lead to different polymorphic forms.
Conformational Order: In condensed phases or at interfaces, longer alkyl chains can exhibit a greater degree of conformational disorder. However, increased intermolecular van der Waals forces with longer chains can also promote more ordered packing. uoregon.edu Studies on N-alkylcarbamates used in chromatography have shown that retention factors, which are related to intermolecular interactions, can increase from a C8 to a C16 chain but may decrease for a C18 chain, indicating a complex relationship between chain length and intermolecular forces. nih.gov
Table 1: Predicted Trends in Physicochemical Properties with Varying Alkyl Chain Length in (2-Methoxyphenyl)carbamates
| Alkyl Chain Length | Predicted logP | Predicted Aqueous Solubility | Predicted Melting Point |
| Ethyl (C2) | Low | Relatively High | Low |
| Hexyl (C6) | Moderate | Moderate | Moderate |
| Dodecyl (C12) | High | Very Low | Higher |
| Octadecyl (C18) | Very High | Extremely Low | Highest |
This table represents generalized trends based on established chemical principles.
Impact of Methoxyphenyl Substituents on Electronic and Steric Properties
The 2-methoxyphenyl group in this compound has a significant influence on the molecule's electronic and steric properties, which in turn affects its reactivity and intermolecular interactions.
Steric Effects: The methoxy group at the ortho position introduces steric hindrance around the carbamate linkage. This steric bulk can restrict the rotation around the bond connecting the phenyl ring to the carbamate nitrogen, influencing the preferred conformation of the molecule. Steric parameters, such as the Taft steric parameter (Es) or Verloop parameters, can be used to quantify this effect. nih.gov This steric hindrance can also modulate the accessibility of the carbamate group to reactants or solvent molecules, thereby affecting its chemical reactivity and interaction profile.
Table 2: Representative Electronic and Steric Parameters for the Methoxy Group
| Parameter | Type | Typical Value | Implication for this compound |
| Hammett Constant (σₚ) | Electronic | ~ -0.27 | Indicates strong electron-donating character by resonance. |
| Hammett Constant (σₘ) | Electronic | ~ +0.12 | Indicates electron-withdrawing character by induction. |
| Taft Steric Parameter (Es) | Steric | ~ -0.55 | Quantifies the steric bulk of the methoxy group. |
| Molar Refractivity (MR) | Steric/Electronic | ~ 7.8 | Relates to the volume and polarizability of the group. |
Values are representative and can vary slightly depending on the specific system and calculation method.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its activity, which in a non-biological context can be its chemical reactivity (e.g., rate of hydrolysis). For this compound, a QSAR model could be developed to predict its susceptibility to, for example, alkaline hydrolysis, a common degradation pathway for carbamates. nih.gov
A hypothetical QSAR model for the hydrolysis rate constant (log k) might take the following general form:
log k = c₀ + c₁ (logP) + c₂ (σ) + c₃ (Es) + ...
Where:
log k is the logarithm of the reaction rate constant.
c₀, c₁, c₂, c₃ are coefficients determined by regression analysis of a training set of related carbamate compounds.
logP is the logarithm of the octanol-water partition coefficient, representing hydrophobicity. The long dodecyl chain would give this compound a high logP value, which might negatively correlate with hydrolysis rate in an aqueous system due to low solubility.
σ (Sigma) is the Hammett electronic parameter for the substituents on the phenyl ring. The electron-donating methoxy group (negative σ value) would be expected to decrease the electrophilicity of the carbamate carbonyl carbon, thus slowing down nucleophilic attack and reducing the rate of hydrolysis. nih.gov
Es is the Taft steric parameter. The steric hindrance from the ortho-methoxy group could shield the carbonyl carbon from nucleophilic attack, leading to a slower reaction rate.
Other descriptors that could be included in a QSAR model for chemical reactivity include electronic descriptors like the energy of the Lowest Unoccupied Molecular Orbital (LUMO), where a lower LUMO energy generally corresponds to higher reactivity towards nucleophiles, and geometric descriptors that quantify the shape and size of the molecule. mdpi.com
Table 3: Key Descriptors for a Hypothetical QSAR Model of this compound Reactivity
| Descriptor | Type | Structural Feature Represented | Expected Influence on Hydrolysis Rate |
| logP | Lipophilicity | Dodecyl chain | Negative correlation (decreased accessibility in water) |
| Molar Refractivity (MR) | Steric/Volume | Overall molecular size | Negative correlation (steric hindrance) |
| Hammett Constant (σ) | Electronic | 2-methoxy group | Negative correlation (electron donation deactivates carbonyl) |
| LUMO Energy | Electronic/Quantum | Carbamate carbonyl | Positive correlation (lower energy = higher reactivity) |
Advanced Analytical Methodologies for Structural Elucidation and Research Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of individual atoms.
High-Resolution 1D and 2D NMR for Complete Structural Assignment
One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, provides the initial and most critical data for structural assignment. For Dodecyl (2-methoxyphenyl)carbamate, the ¹H NMR spectrum is expected to show distinct signals for the protons of the dodecyl chain, the methoxy (B1213986) group, the aromatic ring, and the carbamate (B1207046) N-H group. The dodecyl chain would present a characteristic triplet for the terminal methyl group around 0.8-0.9 ppm, a multiplet for the methylene (B1212753) group adjacent to the carbamate oxygen (O-CH₂) around 4.0-4.2 ppm, and a broad multiplet for the other ten methylene groups between 1.2-1.6 ppm. researchgate.netchemicalbook.comdatapdf.com The methoxy group protons are anticipated as a sharp singlet around 3.8 ppm. rsc.orgrsc.org The aromatic protons of the 2-methoxyphenyl group would appear in the range of 6.8-8.0 ppm, with their specific shifts and coupling patterns dictated by their positions on the ring. The N-H proton of the carbamate group is expected to be a broad singlet, the chemical shift of which can be solvent-dependent. rsc.org
The ¹³C NMR spectrum would complement the ¹H data, with the carbonyl carbon of the carbamate group appearing significantly downfield, typically in the range of 150-155 ppm. The carbons of the aromatic ring would resonate between 110-150 ppm, with the carbon bearing the methoxy group and the carbon attached to the nitrogen showing distinct shifts. The carbon of the methoxy group would be found around 55-56 ppm. rsc.orgmdpi.com The carbons of the dodecyl chain would show a series of signals in the upfield region of the spectrum. masterorganicchemistry.comspbftu.ru
To definitively assign these signals and establish connectivity, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the sequence of methylene groups in the dodecyl chain. An HSQC experiment correlates each proton with its directly attached carbon, while an HMBC spectrum reveals longer-range couplings (typically over 2-3 bonds), which is crucial for connecting the dodecyl chain to the carbamate oxygen and the 2-methoxyphenyl group to the carbamate nitrogen. mdpi.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Dodecyl CH₃ | 0.8 - 0.9 | Triplet |
| Dodecyl (CH₂)₁₀ | 1.2 - 1.6 | Multiplet |
| O-CH₂ (Dodecyl) | 4.0 - 4.2 | Triplet |
| OCH₃ | ~3.8 | Singlet |
| Aromatic H | 6.8 - 8.0 | Multiplets |
| N-H | Variable | Broad Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Group | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Carbamate) | 150 - 155 |
| Aromatic C | 110 - 150 |
| O-CH₂ (Dodecyl) | ~65 |
| OCH₃ | 55 - 56 |
| Dodecyl (CH₂)₁₀ | 22 - 32 |
| Dodecyl CH₃ | ~14 |
Advanced NMR Techniques for Conformational and Dynamic Studies
Beyond basic structural assignment, advanced NMR techniques can probe the conformational preferences and dynamic behavior of this compound. Due to restricted rotation around the C-N bond of the carbamate group, cis and trans conformers may exist. nih.gov Variable temperature (VT) NMR studies can be employed to investigate the rotational barrier around this bond. researchgate.net At low temperatures, separate signals for the conformers might be observed, which coalesce as the temperature is raised, allowing for the calculation of the energy barrier to rotation.
Nuclear Overhauser Effect (NOE) spectroscopy, particularly 2D NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about the spatial proximity of protons. This can help to determine the preferred conformation of the molecule in solution, for example, the relative orientation of the aromatic ring and the dodecyl chain.
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy provide complementary information to NMR, focusing on the functional groups and electronic systems within the molecule.
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis
FTIR and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netcovalentmetrology.com For this compound, the most prominent feature in the FTIR spectrum would be the strong absorption band of the carbamate carbonyl (C=O) stretching vibration, expected in the region of 1700-1730 cm⁻¹. rsc.orgresearchgate.net The N-H stretching vibration should appear as a sharp to moderately broad band around 3300-3400 cm⁻¹. rsc.org Other key absorptions would include the C-O stretching vibrations of the carbamate and the methoxy group, typically found in the 1200-1300 cm⁻¹ region, and the C-H stretching vibrations of the alkyl chain and aromatic ring just below 3000 cm⁻¹. rsc.org
Raman spectroscopy, which is sensitive to changes in polarizability, would also show a characteristic band for the C=O stretch. Aromatic ring vibrations would give rise to several bands in the 1400-1600 cm⁻¹ region. DFT calculations can be used in conjunction with experimental Raman spectra to assign vibrational modes with high confidence. nih.gov
Table 3: Predicted FTIR/Raman Characteristic Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (FTIR) |
|---|---|---|
| N-H Stretch | 3300 - 3400 | Medium |
| C-H Stretch (Aromatic & Aliphatic) | 2850 - 3100 | Strong |
| C=O Stretch (Carbamate) | 1700 - 1730 | Very Strong |
| C=C Stretch (Aromatic) | 1400 - 1600 | Medium to Strong |
| C-O Stretch (Ester & Ether) | 1200 - 1300 | Strong |
| C-N Stretch | 1200 - 1350 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the N-(2-methoxyphenyl)carbamate moiety. The aromatic ring and the carbamate group constitute a conjugated system. The UV-Vis spectrum is expected to show absorption maxima corresponding to π→π* transitions of the aromatic system, likely in the range of 230-280 nm. researchgate.netwpmucdn.com The presence of the methoxy group, an auxochrome, on the phenyl ring can influence the position and intensity of these absorption bands. The weaker n→π* transition of the carbonyl group may also be observable. researchgate.net The dodecyl chain, being a saturated alkyl group, does not absorb in the UV-Vis region.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information on the molecular weight and elemental composition of a compound, as well as its fragmentation pathways. For this compound, obtaining the molecular ion peak (M⁺) would confirm the molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.
The fragmentation pattern observed in the mass spectrum is highly dependent on the ionization technique used (e.g., Electron Ionization - EI, Electrospray Ionization - ESI). Under EI conditions, fragmentation of the dodecyl chain is expected, leading to a series of peaks separated by 14 mass units (CH₂). libretexts.orgfiveable.me Cleavage of the C-O bond of the carbamate is also a likely fragmentation pathway. Key fragmentation patterns for esters and amides, which are structurally similar, include α-cleavage and McLafferty rearrangements, though the latter is less likely for this specific structure. jove.commiamioh.edu Common fragments would likely include ions corresponding to the dodecyl cation, the 2-methoxyaniline cation, and fragments arising from the loss of the dodecyl group or the methoxyphenyl group.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment | Predicted m/z | Description |
|---|---|---|
| [C₁₂H₂₅]⁺ | 169 | Dodecyl cation |
| [CH₃OC₆H₄NH₂]⁺· | 123 | 2-Methoxyaniline radical cation |
| [CH₃OC₆H₄NCO]⁺· | 149 | 2-Methoxyphenyl isocyanate radical cation |
| [M - C₁₂H₂₅O]⁺ | 150 | Loss of dodecyloxy radical |
| [M - C₇H₇NO]⁺ | 202 | Loss of methoxyphenylamino radical |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a chemical formula of C20H33NO3, the theoretical exact mass can be calculated. Experimental determination of this value via HRMS with a high degree of accuracy would provide strong evidence for the compound's elemental composition. The precision of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas.
Table 1: Theoretical and Expected HRMS Data for this compound
| Parameter | Value |
| Chemical Formula | C20H33NO3 |
| Theoretical Monoisotopic Mass | 335.24604 u |
| Expected Ion (M+H)+ | 336.25389 u |
| Expected Ion (M+Na)+ | 358.23583 u |
Note: The expected ion masses are crucial for identifying the compound in an HRMS spectrum. The high accuracy of the measurement, typically within a few parts per million (ppm), provides strong confidence in the assigned elemental formula.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) provides further structural confirmation by fragmenting a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, the precursor ion (e.g., [M+H]+) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragments would correspond to the cleavage of specific bonds within the molecule, such as the carbamate linkage or fragmentation of the dodecyl chain. Analysis of these fragments helps to piece together the molecular structure, confirming the connectivity of the 2-methoxyphenyl group, the carbamate moiety, and the dodecyl chain.
X-ray Crystallography and Diffraction Studies
X-ray crystallography and diffraction techniques are the gold standard for determining the three-dimensional arrangement of atoms in a solid-state material.
Single Crystal X-ray Diffraction for Solid-State Molecular Structure
Should a suitable single crystal of this compound be grown, Single Crystal X-ray Diffraction (SC-XRD) could provide an unambiguous determination of its molecular structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, offering a detailed and static picture of the molecule's conformation. Furthermore, it would reveal information about intermolecular interactions, such as hydrogen bonding, which dictate the packing of molecules in the crystal lattice.
Powder X-ray Diffraction for Polymorphism and Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is a valuable technique for analyzing the crystalline nature of a bulk sample of this compound. The resulting diffraction pattern is a fingerprint of the crystalline phase. PXRD is particularly useful for identifying the presence of different crystalline forms, known as polymorphs. Polymorphism can significantly impact the physical properties of a compound, and its characterization is crucial in many scientific applications. Each polymorph would exhibit a unique PXRD pattern.
Chromatographic Techniques for Separation and Research Purity
Chromatographic methods are essential for the separation of this compound from any impurities and for the quantification of its purity.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purification and Quantification
High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for assessing the purity of this compound and for its purification. These methods separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase.
A typical reversed-phase HPLC or UPLC method would utilize a C18 column. The mobile phase would likely consist of a mixture of an organic solvent (such as acetonitrile (B52724) or methanol) and water, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization for mass spectrometry detection. The retention time of this compound would be a characteristic parameter under specific chromatographic conditions.
By integrating the area under the peak in the chromatogram, the purity of the sample can be quantified. A calibration curve, constructed using standards of known concentration, would allow for the precise determination of the concentration of this compound in a solution. UPLC, with its use of smaller particles in the stationary phase, offers higher resolution, faster analysis times, and lower solvent consumption compared to traditional HPLC.
Table 2: Illustrative HPLC Method Parameters for Carbamate Analysis
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm or Mass Spectrometry |
Note: These are representative parameters and would require optimization for the specific analysis of this compound.
Gas Chromatography (GC) for Volatile Component Analysis
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and semi-volatile compounds without their decomposition. In the context of "this compound" research and quality control, GC is instrumental for assessing purity by detecting and quantifying volatile components. These may include residual starting materials from synthesis, reaction by-products, or degradation products. Given the carbamate functional group, careful consideration of the analytical conditions is necessary to prevent thermal degradation of the target analyte during analysis, which could otherwise lead to inaccurate purity assessments.
The primary volatile components of interest in a research sample of this compound would likely be the unreacted precursors from its synthesis. A common synthetic route involves the reaction of 2-methoxyphenol with a dodecyl isocyanate precursor. Therefore, residual 2-methoxyphenol and dodecanol (B89629) (a potential precursor or hydrolysis product of the dodecyl moiety) are key analytes to monitor.
A hypothetical GC method for the analysis of these volatile components in a this compound sample would employ a non-polar or semi-polar capillary column. The selection of the column and temperature program is critical to ensure good resolution between the solvent peak, the potential impurities, and the main component, while minimizing the thermal stress on the carbamate.
A flame ionization detector (FID) is generally suitable for this analysis, offering high sensitivity for organic compounds. For unambiguous identification of unknown volatile peaks, coupling the gas chromatograph to a mass spectrometer (GC-MS) is the preferred method. nih.gov GC-MS provides structural information, allowing for the confident identification of impurities and degradation products.
Considering the thermal lability of many N-aryl carbamates, which can dissociate at elevated temperatures, specialized injection techniques may be employed to ensure the integrity of the this compound during analysis. acs.org Techniques such as cool on-column injection, where the sample is introduced directly onto the column at a low initial temperature, can mitigate thermal decomposition in the injector port. nih.gov
Research Findings
While specific application notes for this compound are not prevalent in public literature, data from the analysis of its potential precursors and structurally related carbamates can inform a robust analytical method. For instance, the analysis of carbamate pesticides by GC has been extensively studied, with established methods for preventing degradation and achieving good separation. youngin.com These studies often recommend using a deactivated injector liner and a mid-polarity column like an HP-5ms. youngin.com
The analysis would focus on a temperature program that allows for the elution of the highly volatile components at lower temperatures, followed by a ramp to a higher temperature to ensure the elution of any semi-volatile by-products. The final temperature should be chosen carefully to be high enough for elution but below the decomposition temperature of this compound. Studies on the thermal decomposition of carbamates indicate that they can degrade to the corresponding isocyanate and alcohol, a process that is often initiated at temperatures above 200-250°C. mdpi.com
Below are interactive data tables with proposed GC parameters for the analysis of volatile components in this compound and the expected retention times for the target compound and its potential impurities.
Table 1: Proposed Gas Chromatography (GC) Method Parameters
| Parameter | Value | Justification |
| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film) | A versatile, low-bleed 5% phenyl-methylpolysiloxane column suitable for a wide range of semi-volatile organic compounds. youngin.com |
| Injector | Cool On-Column or Split/Splitless (250°C) | Cool on-column minimizes thermal stress. nih.gov A high injector temperature in split/splitless mode can be used if the compound shows sufficient thermal stability. |
| Oven Program | 60°C (1 min), ramp at 15°C/min to 300°C (hold 5 min) | Initial low temperature for separation of volatile solvents and impurities. The ramp allows for the elution of semi-volatile compounds. chemsrc.com |
| Carrier Gas | Helium (1.0 mL/min) | Inert carrier gas providing good efficiency. |
| Detector | Flame Ionization Detector (FID) at 320°C | Universal detector for organic compounds with high sensitivity. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
Table 2: Estimated Retention Times of Analyte and Potential Volatile Impurities
| Compound | Estimated Retention Time (min) | Rationale for Inclusion |
| 2-Methoxyphenol | ~8.5 | Potential unreacted starting material. nih.govthermofisher.comymdb.casigmaaldrich.comsigmaaldrich.com |
| 1-Dodecanol | ~14.2 | Potential unreacted starting material or hydrolysis by-product. restek.comrestek.comthegoodscentscompany.com |
| This compound | >20 | The target analyte, expected to be the least volatile component with the longest retention time. |
It is important to note that the exact retention times will be dependent on the specific instrument and conditions used and must be confirmed by running standards of the individual compounds. The purity assessment of this compound would be determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Applications in Advanced Materials Science and Chemical Synthesis
Role in Polymer Chemistry and Monomer Development
The compound's reactive and functional groups make it a valuable component in the field of polymer science. It can act as a foundational building block for certain polymer systems and as a functional additive in others.
Precursor for Polyurethane and Polyurea Systems
While direct, extensive research on Dodecyl (2-methoxyphenyl)carbamate as a primary precursor for polyurethane and polyurea systems is not widely documented in publicly available literature, its fundamental carbamate (B1207046) structure is key to understanding its potential role. Carbamates, in general, are chemically related to urethanes. Under specific conditions, such as high temperatures, some carbamates can be thermally dissociated to generate isocyanates and alcohols. This generated isocyanate is a critical component for the synthesis of polyurethanes, which are formed by the reaction of diisocyanates with polyols.
The thermal decomposition of a carbamate to yield an isocyanate is a known, albeit often challenging, reaction. The stability of the carbamate bond is a significant factor. In the case of this compound, the presence of the electron-donating methoxy (B1213986) group on the phenyl ring could influence the stability and reactivity of the carbamate linkage, potentially affecting its suitability as a blocked isocyanate precursor. Blocked isocyanates are compounds where the highly reactive isocyanate group is reversibly protected, allowing for one-component polyurethane systems that cure upon heating.
Functional Monomer in Copolymerization and Polymer Modification
The utility of this compound extends to its role as a functional monomer in copolymerization and for the modification of existing polymers. The long dodecyl chain can impart hydrophobicity and flexibility to a polymer backbone. When incorporated into a polymer chain through copolymerization, it can influence the final properties of the material, such as its solubility, thermal properties, and surface characteristics.
For instance, if a polymerizable group were introduced into the molecule, it could be directly copolymerized with other monomers. More commonly, the carbamate group itself or the aromatic ring could be sites for grafting onto other polymer chains, a method used for polymer modification. This process allows for the tailoring of polymer properties without completely re-synthesizing the material. The introduction of the dodecyl group via this carbamate can be used to modify the surface properties of a polymer, for example, to enhance its hydrophobicity or improve its compatibility with other nonpolar materials.
Surfactant and Interfacial Science Applications
The amphiphilic nature of this compound, possessing both a long nonpolar alkyl tail and a more polar headgroup, suggests its potential application as a surfactant.
Surface Activity and Micelle Formation Properties
As a surface-active agent, this compound has the ability to position itself at interfaces, such as the air-water or oil-water interface, and lower the surface tension. The hydrophobic dodecyl tail orients away from the aqueous phase, while the polar (2-methoxyphenyl)carbamate portion remains in contact with it.
Emulsification and Dispersion Characteristics
The ability to form micelles and reduce interfacial tension makes this compound a potential candidate for use as an emulsifier or dispersing agent. Emulsifiers are crucial for stabilizing mixtures of immiscible liquids, such as oil and water, by forming a protective layer around the droplets of the dispersed phase, preventing them from coalescing.
Similarly, in solid-in-liquid dispersions, this compound could adsorb onto the surface of solid particles, preventing their aggregation and settling. The effectiveness of this compound as an emulsifier or dispersant would depend on factors such as the nature of the oil and aqueous phases, temperature, and pH.
Advanced Coatings and Surface Functionalization
The properties of this compound lend themselves to applications in advanced coatings and surface functionalization. When incorporated into a coating formulation, it can migrate to the surface, modifying the coating's interaction with its environment.
The long dodecyl chain can create a hydrophobic, low-energy surface, which can impart water-repellent and easy-to-clean properties. The carbamate group may offer a point of interaction or adhesion to the substrate or other components of the coating matrix. The use of such additives is a common strategy to enhance the performance of coatings, providing properties such as improved slip, mar resistance, and anti-fouling characteristics. The specific structure of this compound suggests its potential in creating functional surfaces with tailored wettability and interfacial properties.
Incorporation into Protective Coatings and Films
The incorporation of long-chain alkyl compounds into coating formulations is a known strategy to enhance their performance. While specific research on this compound in coatings is not extensively documented, the principles of polymer and coating science allow for a theoretical exploration of its potential role. The long dodecyl tail is inherently hydrophobic, a property that is highly desirable in protective coatings to repel water and prevent corrosion or degradation of the underlying substrate. advanceseng.com
Table 1: Potential Effects of this compound in Coatings
| Property | Influence of Dodecyl Group | Influence of (2-Methoxyphenyl)carbamate Group |
| Water Repellency | High hydrophobicity imparts water-shedding properties. | Can influence adhesion and compatibility with the coating matrix. |
| Durability | May enhance flexibility and resistance to weathering. | The carbamate linkage can contribute to the polymer network's stability. |
| Adhesion | The polar carbamate end can promote adhesion to substrates. | The aromatic ring can interact with various polymer backbones. |
Surface Modification for Enhanced Material Properties
The modification of surfaces to achieve specific functionalities is a cornerstone of modern materials science. The structure of this compound makes it a suitable candidate for the hydrophobic modification of various substrates. The general principle involves the attachment of this molecule to a surface, thereby altering its interaction with the environment. For instance, the surface modification of materials to create hydrophobic or even superhydrophobic surfaces is an active area of research. google.com
The carbamate group can serve as an anchor to bind to a surface, either through chemical reaction or physical adsorption. Once anchored, the long dodecyl chains would form a self-assembled monolayer-like structure, presenting a low-energy, hydrophobic surface. This can be particularly useful for materials like textiles, glass, or even nanoparticles to prevent fouling, reduce friction, or create self-cleaning surfaces. advanceseng.commdpi.com The methoxy group on the phenyl ring can modulate the electronic properties and reactivity of the carbamate, potentially influencing the binding efficiency to different surfaces.
Chemical Reagent and Intermediate in Organic Synthesis
In the realm of organic chemistry, the utility of a molecule is often defined by its reactivity and its ability to participate in the construction of more complex structures. Carbamates are a well-established class of compounds with significant roles in synthesis. organic-chemistry.orgmasterorganicchemistry.comchem-station.comyoutube.com
Utilization as a Protecting Group for Amine Functionalities
A primary application of carbamates in organic synthesis is as protecting groups for amines. organic-chemistry.orgmasterorganicchemistry.comyoutube.comnih.gov Amines are nucleophilic and often require temporary deactivation to prevent unwanted side reactions during a multi-step synthesis. The conversion of an amine to a carbamate effectively reduces its nucleophilicity. organic-chemistry.org
This compound itself is a stable carbamate, but the principles of its formation and cleavage are relevant to its potential use as a protecting group. A dodecyl chloroformate could be reacted with an amine to install a dodecyloxycarbonyl protecting group. The long, lipophilic dodecyl chain could be advantageous in specific synthetic contexts, for instance, to enhance the solubility of a protected intermediate in nonpolar organic solvents, facilitating purification by chromatography. The 2-methoxyphenyl group's electronic nature would influence the stability of the carbamate and the conditions required for its eventual removal (deprotection). Various methods exist for the cleavage of carbamates, depending on the specific structure of the carbamate. fishersci.co.uk
Building Block for Complex Organic Molecule Assembly
Beyond its role as a transient protecting group, this compound can be envisioned as a building block for the synthesis of larger, more complex molecules. nih.gov Its bifunctional nature, with the reactive potential at both the dodecyl chain and the aromatic ring, allows for its incorporation into larger molecular frameworks.
For example, the dodecyl chain could be functionalized prior to or after the formation of the carbamate. The aromatic ring, activated by the methoxy group, could undergo electrophilic substitution reactions, allowing for the introduction of further functional groups. This would make this compound a versatile scaffold for creating new molecules with tailored properties, potentially for applications in medicinal chemistry or materials science. nih.gov
Applications in Agrochemical Formulations (excluding human/animal toxicology/safety)
Carbamates are a well-known class of pesticides, including insecticides, herbicides, and fungicides. nih.govnih.gov Their efficacy is derived from their ability to inhibit specific enzymes in the target organisms. The design of these molecules is a careful balance of features that ensure transport to the target site and effective interaction with the biological target.
Chemical Design Principles for Target Efficacy (non-biological mechanism focus)
The long dodecyl chain imparts significant lipophilicity (fat-solubility) to the molecule. This property is crucial for several reasons in an agrochemical context:
Formulation Stability: High lipophilicity can influence how the active ingredient is formulated, for example, in emulsifiable concentrates or oil-based suspensions.
Cuticle Penetration: The waxy cuticle of plants and the outer layers of insects are hydrophobic. A lipophilic molecule like this compound would be expected to penetrate these barriers more effectively than a highly water-soluble compound.
Soil Mobility: Increased lipophilicity generally leads to stronger adsorption to soil organic matter, which can reduce leaching into groundwater but may also affect its bioavailability to target pests in the soil.
The (2-methoxyphenyl)carbamate moiety is the "active" portion of the molecule in a traditional carbamate pesticide context. The electronic properties of the substituted phenyl ring are critical in determining the reactivity of the carbamate ester and its ability to bind to the target enzyme. nih.govnih.gov The methoxy group at the ortho position can influence the conformation and electronic distribution of the entire carbamate group, thereby modulating its inhibitory potency.
Table 2: Physicochemical Properties and Their Relevance in Agrochemical Design
| Property | Contribution from Dodecyl Group | Contribution from (2-Methoxyphenyl)carbamate | Relevance to Efficacy |
| Lipophilicity (LogP) | Significantly increases LogP | Modest contribution | Formulation, cuticle penetration, soil sorption |
| Electronic Effects | Minimal direct effect | Methoxy group influences electron density of the ring and carbamate | Target site binding affinity |
| Steric Hindrance | Can influence molecular recognition at the target site | Ortho-methoxy group can dictate binding orientation | Specificity and potency |
In essence, the design of a molecule like this compound for potential agrochemical use would be a strategic balance between the "carrier" function of the lipophilic dodecyl tail and the "warhead" function of the electronically-tuned methoxyphenylcarbamate group.
Environmental Fate and Transport of the Compound
The environmental fate of a chemical compound is dictated by its physical and chemical properties and its susceptibility to various degradation processes. For this compound, its long alkyl chain and aromatic ring will significantly influence its behavior in the environment. While specific studies on this compound are not available, the extensive research on other carbamates, particularly those used as pesticides, provides a strong basis for predicting its environmental profile. researchgate.net
Abiotic Degradation
Abiotic degradation processes, such as hydrolysis and photolysis, are important pathways for the breakdown of carbamates in the environment. researchgate.net
Hydrolysis: The carbamate ester linkage is susceptible to hydrolysis, breaking down the molecule into its constituent alcohol (dodecanol), amine (2-methoxyaniline), and carbon dioxide. nih.gov The rate of hydrolysis is pH-dependent, generally being faster under alkaline conditions.
Photolysis: Sunlight can also contribute to the degradation of aryl carbamates. The aromatic ring in this compound can absorb UV radiation, leading to photochemical reactions that break down the molecule. The photolysis half-life of a related aryl carbamate, fenoxycarb (B1672525), in soil was found to follow biphasic kinetics, with a primary half-life of 6 to 14 days. piat.org.nz
Biodegradation
Microbial degradation is a primary mechanism for the removal of carbamates from soil and water. nih.govnih.gov Numerous microorganisms, including bacteria and fungi, have been identified that can hydrolyze the carbamate bond using enzymes such as esterases and amidases. researchgate.netnih.gov The initial step is typically the hydrolysis of the ester linkage, similar to abiotic hydrolysis. nih.gov The resulting dodecanol (B89629) and 2-methoxyaniline are then further metabolized by microorganisms. The long alkyl chain of dodecanol is readily biodegradable under aerobic conditions.
Environmental Transport
The transport of this compound in the environment will be largely governed by its high lipophilicity, conferred by the long dodecyl chain.
Sorption: Due to its low water solubility and high octanol-water partition coefficient (Kow), the compound is expected to strongly adsorb to soil organic matter and sediments. piat.org.nz This sorption will limit its mobility in the soil column and reduce its potential to leach into groundwater. Studies on fenoxycarb have shown that it remains in the top layer of soil with limited leaching potential. piat.org.nz
Volatilization: While the long alkyl chain reduces its vapor pressure, some volatilization from soil and water surfaces may occur, particularly at higher temperatures.
The table below provides a summary of the predicted environmental fate of this compound based on analogous compounds.
| Environmental Process | Predicted Behavior | Influencing Factors | Analogous Compound Data | Reference |
| Hydrolysis | Susceptible, especially under alkaline conditions | pH, Temperature | Carbamate pesticides undergo hydrolysis. | researchgate.net |
| Photolysis | Subject to degradation by sunlight | UV radiation intensity | Fenoxycarb has a soil photolysis half-life of 6-14 days (primary). | piat.org.nz |
| Biodegradation | Readily biodegradable by microorganisms | Microbial population, Oxygen availability | Carbamates are degraded by various bacteria and fungi. | researchgate.netnih.govnih.gov |
| Soil Sorption | Strong adsorption to organic matter | Soil organic content, Clay content | Fenoxycarb is immobile and remains in the top soil layer. | piat.org.nz |
| Leaching Potential | Low | High sorption, Low water solubility | Carbamate pesticides can have limited mobility in soil. | researchgate.net |
| Bioaccumulation | Potential to bioaccumulate in organisms | High lipophilicity | Plants can accumulate pollutants from the soil. | byjus.com |
Synthesis and Investigation of Dodecyl 2 Methoxyphenyl Carbamate Derivatives and Analogues
Modification of the Alkyl Chain (e.g., length, branching)
Modifying the dodecyl chain of Dodecyl (2-methoxyphenyl)carbamate allows for the systematic investigation of how alkyl chain characteristics influence molecular properties. This involves creating a series of related compounds (homologues and isomers) and comparing their behaviors.
The synthesis of homologues of this compound, where the alkyl chain length is varied, can be achieved through established carbamate (B1207046) synthesis routes. A common method involves the reaction of 2-methoxyphenol with an appropriate isocyanate, or by reacting 2-methoxyphenyl isocyanate with a series of linear alcohols (e.g., octanol, decanol, tetradecanol) to yield a homologous series.
Another approach involves the reaction of 2-methoxyaniline with an alkyl chloroformate. For instance, a series of 2-alkoxyphenylcarbamates can be synthesized by reacting the corresponding 2-alkoxyaniline with a suitable chloroformate. The general synthesis of carbamates can also be achieved by reacting amines with carbon dioxide to form ammonium (B1175870) carbamates, which can then be further reacted. thieme-connect.de
The synthesis of a homologous series of carbamate-containing gemini surfactants, for example, involves a multi-step process where the alkyl chain length is precisely controlled in the initial reactants to yield final products with chains of varying lengths (e.g., 10, 12, and 14 carbons). mdpi.com Similarly, two homologous series of (2-dimethylaminomethylcycloheptyl)-2-alkoxyphenylcarbamates, with alkyl chains ranging from one to eight carbons (C1 to C8), have been synthesized through stereoselective reactions, demonstrating the feasibility of creating such series for property comparison. researchgate.netnih.gov
Altering the length of the alkyl chain in carbamate-containing molecules has a predictable and significant impact on their physical properties and self-assembly behavior.
Physical Properties: In studies of homologous series of 2-alkoxyphenylcarbamates, it has been observed that lipophilicity, often quantified by the partition coefficient (log P), increases with the number of carbon atoms in the alkyl chain. researchgate.netnih.gov For instance, in a series of diastereomeric 2-alkoxyphenylcarbamates, the log P values consistently increased as the alkyl group was elongated from C1 to C8. researchgate.net This increase in lipophilicity also correlates with changes in other physical properties, such as chromatographic retention factors (Rf values), which tend to decrease with increasing chain length and lipophilicity. researchgate.net
Interactive Data Table: Physical Properties of a Homologous Series of cis-2-Alkoxyphenylcarbamates This table illustrates the relationship between alkyl chain length (n), the partition coefficient (log P), and the chromatographic retention factor (Rf).
| Compound (cis-P2-n) | n (Alkyl Chain Length) | log P | Rf Value |
|---|---|---|---|
| cis-P2-1 | 1 | 1.206 | 0.65 |
| cis-P2-2 | 2 | 1.704 | 0.63 |
| cis-P2-3 | 3 | 2.107 | 0.56 |
| cis-P2-4 | 4 | 2.561 | 0.48 |
| cis-P2-5 | 5 | 3.030 | 0.41 |
| cis-P2-6 | 6 | 3.072 | 0.36 |
Data sourced from a study on diastereomeric 2-alkoxyphenylcarbamates. researchgate.net
Self-Assembly and Aggregation: For amphiphilic molecules containing carbamate groups, the alkyl chain length is a critical determinant of their self-assembly in solution. In a homologous series of dicationic gemini surfactants with carbamate fragments, the critical micelle concentration (cmc) was found to decrease significantly as the alkyl tail length increased from 10 to 14 carbons. mdpi.com This indicates that molecules with longer alkyl chains have a greater tendency to form aggregates like micelles. Thermodynamic parameters, such as the Gibbs free energy of micellization (ΔGmic), also show a linear relationship with the alkyl tail length, becoming more negative (more spontaneous) as the chain lengthens. mdpi.com
Interactive Data Table: Aggregation Properties of Carbamate-Containing Surfactants This table shows how the critical micelle concentration (cmc) and Gibbs free energy of micellization (ΔGmic) change with the length of the alkyl tail (n).
| Compound (n-12-n(Et)) | n (Alkyl Tail Length) | cmc (mM) | ΔGmic (kJ/mol) |
|---|---|---|---|
| 10-12-10(Et) | 10 | 1.0 | -29.2 |
| 12-12-12(Et) | 12 | 0.11 | -35.0 |
| 14-12-14(Et) | 14 | 0.013 | -40.3 |
Data sourced from a study on dicationic gemini surfactants. mdpi.com
Substituent Effects on the Phenyl Ring (e.g., positional isomers of methoxy (B1213986), other functional groups)
The electronic and steric nature of substituents on the phenyl ring of this compound can profoundly influence its chemical properties and reactivity.
Analogues of this compound can be synthesized by starting with differently substituted phenols or anilines. For example, using 3-methoxyphenol or 4-methoxyphenol instead of 2-methoxyphenol would yield positional isomers. Introducing other functional groups, such as chloro (Cl), nitro (NO2), or methyl (CH3) groups, at various positions on the phenyl ring allows for the creation of a library of analogues with diverse electronic properties (electron-donating vs. electron-withdrawing) and steric profiles.
The Hantzsch condensation reaction, for instance, has been used with ortho-, meta-, and para-methoxybenzaldehydes to synthesize different substituted dihydropyridines, demonstrating a common synthetic pathway for incorporating variously substituted phenyl rings into more complex molecules. researchgate.net The steric hindrance from an ortho-substituent, like the methoxy group in 2-methoxybenzaldehyde, can sometimes lead to unusual reaction products or lower yields compared to its meta- and para-isomers, a factor that must be considered during synthesis. researchgate.net
The substituents on the phenyl ring directly affect the electron density of the carbamate functional group and the aromatic ring itself, thereby altering the molecule's reactivity. The electronic effect of a substituent can be quantified using Hammett plots, which correlate reaction rates with substituent constants (σ).
In studies on the transesterification of substituted phenyl benzoates, a related class of compounds, a good linear correlation was found between the reaction rate and the Hammett σ0 constants. dntb.gov.ua A low magnitude of the reaction constant (ρ value) in these studies suggested that the departure of the substituted phenoxy leaving group occurs after the rate-determining step. dntb.gov.ua Applying this principle to this compound, one would expect that the rate of reactions involving the carbamate group (e.g., hydrolysis) would be sensitive to the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups would generally make the carbonyl carbon more electrophilic and could increase the rate of nucleophilic attack, while also stabilizing the resulting phenoxide leaving group.
The Brønsted coefficient (β), which relates reaction rates to the pKa of the leaving group, provides further insight. Studies on related esters have shown a weak dependence on the leaving group's pKa, indicating that the bond to the leaving group is not significantly broken in the transition state of the rate-determining step. dntb.gov.ua For carbamate analogues, this implies that while substituents do influence reactivity, the effect might be modulated by the specific reaction mechanism.
Isosteric and Bioisosteric Replacements (purely chemical and structural considerations)
Isosteric and bioisosteric replacements involve substituting an atom or a group of atoms with another that has a broadly similar size, shape, and electronic configuration. cambridgemedchemconsulting.com From a purely chemical and structural standpoint, these replacements can create novel analogues of this compound with modified properties.
Replacements for the Carbamate Linker: The carbamate group (-O-CO-NH-) itself is structurally similar to an amide bond and can be considered an amide bioisostere. nih.gov It can be replaced by other groups to alter properties like chemical stability, hydrogen bonding capability, and conformation. Common replacements for amide and carbamate linkages include:
1,2,3-Triazoles: These five-membered heterocyclic rings are stable and can mimic the geometry of a peptide bond. nih.gov
Oxadiazoles: These rings, existing in several isomeric forms (e.g., 1,2,4- and 1,3,4-oxadiazoles), are also used as amide bond surrogates. nih.gov
Reverse Amides/Carbamates: Reversing the orientation of the functional group (e.g., -NH-CO-O-) creates a structurally distinct isomer.
Replacements on the Phenyl Ring: Substituents on the phenyl ring can also be replaced with isosteres:
Methoxy Group (-OCH3): The methoxy group can be replaced by other small, neutral groups like a hydroxyl (-OH), an amino (-NH2), or a fluorine atom (-F). cambridgemedchemconsulting.com The replacement of -O- with a -CF2- group is another potential isosteric modification. cambridgemedchemconsulting.com
Replacements on the Alkyl Chain:
Methylene (B1212753) Group (-CH2-): A methylene unit within the dodecyl chain can be replaced by an oxygen atom (ether linkage), a sulfur atom (thioether), or a secondary amine (-NH-), which would introduce polarity and hydrogen bonding capacity into the lipophilic tail. cambridgemedchemconsulting.com
Terminal Methyl Group (-CH3): The terminal methyl group could be replaced by a trifluoromethyl group (-CF3), which is sterically similar to a t-butyl group but has vastly different electronic properties. cambridgemedchemconsulting.com
These purely structural modifications provide a rational basis for designing new molecules based on the this compound scaffold to fine-tune properties such as solubility, stability, and intermolecular interactions.
Design and Synthesis of Novel Molecular Scaffolds
The rational design of novel molecular scaffolds centered around the this compound core involves the strategic modification of its constituent parts: the dodecyl chain, the carbamate linker, and the 2-methoxyphenyl group. The goal of such modifications is to systematically alter the physicochemical properties of the parent molecule to explore new chemical spaces and potential applications.
The synthesis of the parent compound, this compound, can be conceptually approached through several established methods for carbamate formation. A common and effective strategy involves the reaction of an alcohol with an isocyanate. In this case, dodecyl alcohol would be reacted with 2-methoxyphenyl isocyanate. This reaction is typically carried out in an inert solvent and may be catalyzed by a tertiary amine or an organotin compound.
Another viable synthetic route is the reaction of dodecyl chloroformate with 2-methoxyaniline. This method, a staple in carbamate synthesis, generally proceeds under basic conditions to neutralize the hydrochloric acid byproduct. The choice of base and solvent can be optimized to maximize yield and purity.
Furthermore, modern synthetic methodologies offer alternative, potentially more environmentally benign pathways. For instance, the palladium-catalyzed cross-coupling of aryl halides or triflates with sodium cyanate in the presence of an alcohol has emerged as a powerful tool for the synthesis of aryl carbamates. researchgate.net In this context, this compound could be synthesized by the coupling of a suitable 2-methoxyphenyl electrophile with sodium cyanate in the presence of dodecyl alcohol. researchgate.net
The design of derivatives and analogues of this compound can be systematically categorized based on the region of modification:
Modification of the Alkyl Chain: The lipophilicity and steric bulk of the molecule can be tuned by varying the length and branching of the alkyl chain. For example, replacing the dodecyl group with shorter (e.g., hexyl) or longer (e.g., octadecyl) chains, or introducing branching (e.g., 2-ethylhexyl), can significantly impact the molecule's solubility and intermolecular interactions.
Substitution on the Aromatic Ring: The electronic properties of the phenyl ring can be modulated by introducing various substituents at different positions. For instance, the introduction of electron-withdrawing groups (e.g., chloro, nitro) or electron-donating groups (e.g., methyl, additional methoxy) can alter the reactivity and electronic distribution of the entire molecule.
Alteration of the Carbamate Linkage: While the core carbamate group is maintained, its immediate environment can be altered. For example, N-alkylation or N-arylation could be explored, although this would lead to a different class of compounds. A more subtle modification could involve the synthesis of the corresponding thiocarbamate, where one or both oxygen atoms of the carbamate are replaced by sulfur, leading to significant changes in electronic properties and hydrogen bonding capabilities.
A representative set of designed derivatives, along with their proposed synthetic precursors, is presented in the interactive table below.
| Compound Name | Alkyl Precursor | Aromatic Precursor | Synthetic Method |
| This compound | Dodecyl alcohol | 2-methoxyphenyl isocyanate | Isocyanate-Alcohol Reaction |
| Hexyl (2-methoxyphenyl)carbamate | Hexyl alcohol | 2-methoxyphenyl isocyanate | Isocyanate-Alcohol Reaction |
| Dodecyl (4-chloro-2-methoxyphenyl)carbamate | Dodecyl alcohol | 4-chloro-2-methoxyphenyl isocyanate | Isocyanate-Alcohol Reaction |
| Dodecyl (2,4-dimethoxyphenyl)carbamate | Dodecyl alcohol | 2,4-dimethoxyphenyl isocyanate | Isocyanate-Alcohol Reaction |
| S-Dodecyl (2-methoxyphenyl)thiocarbamate | Dodecanethiol | 2-methoxyphenyl isocyanate | Isocyanate-Thiol Reaction |
Theoretical Evaluation of Conformational and Electronic Similarities
To gain deeper insight into the structure-property relationships of this compound and its analogues, theoretical evaluations of their conformational and electronic properties are indispensable. Such computational studies allow for the prediction of molecular geometries, the analysis of electronic distributions, and the comparison of different molecular scaffolds in a systematic and cost-effective manner.
Conformational Analysis:
The carbamate linkage is known to exhibit a degree of rotational restriction around the C-N bond due to the delocalization of the nitrogen lone pair into the carbonyl group. acs.org This can lead to the existence of cis and trans conformers. While the trans conformation is generally favored in acyclic carbamates, the energy barrier to rotation is relatively low, allowing for conformational flexibility. The presence of the bulky dodecyl chain and the substituted phenyl ring will further influence the conformational landscape of this compound.
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring the potential energy surface of molecules and identifying stable conformers. nih.govacs.orgchemrxiv.org By performing a conformational search, it is possible to identify the low-energy structures and to analyze their geometric parameters, such as bond lengths, bond angles, and dihedral angles. For this compound, key dihedral angles to consider would be those around the carbamate linkage and the bond connecting the phenyl ring to the nitrogen atom.
Electronic Properties:
The electronic properties of this compound and its derivatives are crucial for understanding their reactivity and potential intermolecular interactions. The electronic nature of the molecule is determined by the interplay of the electron-donating dodecyl group, the resonance-capable carbamate moiety, and the electronically-rich 2-methoxyphenyl group.
Quantum chemical calculations can provide valuable information about the electronic structure, including:
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecular surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen atoms of the carbonyl and methoxy groups are expected to be regions of high negative potential, while the N-H proton would be a region of positive potential.
Frontier Molecular Orbitals (HOMO and LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation and hydrogen bonding.
The following interactive table presents a hypothetical comparison of key calculated electronic properties for this compound and two of its designed analogues. The data is illustrative of the expected trends based on the electronic effects of the substituents.
| Compound Name | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Calculated Dipole Moment (Debye) |
| This compound | -6.2 | -0.5 | 5.7 | 2.5 |
| Dodecyl (4-chloro-2-methoxyphenyl)carbamate | -6.4 | -0.8 | 5.6 | 3.1 |
| Dodecyl (2,4-dimethoxyphenyl)carbamate | -6.0 | -0.4 | 5.6 | 2.8 |
These theoretical evaluations provide a powerful framework for understanding the fundamental properties of this compound and for rationally designing novel derivatives and analogues with desired characteristics. The synergy between synthetic design and computational analysis is crucial for the efficient exploration of new chemical entities.
Future Research Directions and Emerging Opportunities in Dodecyl 2 Methoxyphenyl Carbamate Chemistry
Development of Next-Generation Sustainable Synthesis Routes
The traditional synthesis of carbamates has often relied on hazardous reagents such as phosgene (B1210022) and its derivatives. nih.gov However, the principles of green chemistry are driving a paradigm shift towards more environmentally benign and efficient manufacturing processes. For Dodecyl (2-methoxyphenyl)carbamate, future research will undoubtedly focus on next-generation sustainable synthesis routes that are not only safer but also more economically viable.
A primary area of exploration is the utilization of carbon dioxide (CO2) as a C1 feedstock. researchgate.netpsu.edu This approach is particularly attractive as it repurposes a greenhouse gas into a valuable chemical building block. psu.edu Research has demonstrated the feasibility of synthesizing various carbamates from amines, CO2, and alcohols under relatively mild conditions, often facilitated by basic catalysts. psu.edursc.org One-pot synthesis methodologies, which streamline the reaction process and minimize waste, are also a key area of development. organic-chemistry.org A recent study has highlighted a sustainable and efficient method for transforming Boc-protected amines into carbamates using lithium tert-butoxide as the sole base, completely avoiding hazardous reagents and metal catalysts. rsc.org
Table 1: Comparison of Conventional vs. Sustainable Carbamate (B1207046) Synthesis Routes
| Feature | Conventional Synthesis | Next-Generation Sustainable Synthesis |
|---|---|---|
| Starting Materials | Often involves toxic phosgene and isocyanates nih.gov | Utilizes CO2, amines, and alcohols researchgate.netpsu.edu |
| Catalysts | May require harsh catalysts | Employs catalysts like cesium carbonate psu.edu |
| Reaction Conditions | Can be energy-intensive | Milder reaction conditions rsc.org |
| Byproducts | Can generate significant hazardous waste | Aims for minimal and non-toxic byproducts |
| Efficiency | Can be multi-step and less efficient | Focus on one-pot and streamlined processes organic-chemistry.org |
The development of such sustainable routes for this compound will be crucial for its commercial viability and widespread adoption.
Exploration of Novel Materials Applications (e.g., smart materials, sensing)
The unique structural features of carbamates, which combine aspects of both amides and esters, make them highly versatile building blocks for a wide range of materials. nih.gov For this compound, the long dodecyl chain and the functionalized phenyl ring offer intriguing possibilities for the creation of novel materials with tailored properties.
A particularly exciting frontier is the development of "smart materials" that can respond to external stimuli. Research has shown that incorporating carbamate bonds into polymer networks can lead to self-healing materials. For instance, in 3D-printed urethane (B1682113) acrylate (B77674) polymers, the dissociative exchange of carbamate bonds allows for the annealing of the material, improving its mechanical properties and enabling self-healing across layers. acs.orgbohrium.com This capability could be harnessed to create more durable and resilient coatings, adhesives, and composite materials from this compound.
The potential for this compound in sensing applications also warrants exploration. The carbamate functional group can participate in hydrogen bonding and other non-covalent interactions, which could be exploited for the selective detection of specific analytes. While direct research on this specific compound is needed, the broader class of carbamates has been investigated for various sensing and biological applications.
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry
For this compound, AI and ML can be employed in several key areas:
Predictive Modeling: Machine learning models can be trained on existing data to predict the physicochemical properties, reactivity, and potential applications of this compound and its derivatives. researchgate.net This can help to prioritize experimental efforts and reduce the time and cost of research and development.
Generative Design: Generative AI models, such as REINVENT, have been successfully used to design novel carbamate inhibitors with desired biological activities. nih.gov A similar approach could be used to design new materials based on the this compound scaffold with specific functional properties.
Reaction Optimization: AI algorithms can analyze vast datasets of chemical reactions to identify the optimal conditions for the sustainable synthesis of this compound, maximizing yield and minimizing byproducts. Quantum chemistry and computational studies can also provide deep insights into the reaction mechanisms of carbamate formation. researchgate.netmdpi.com
Table 2: Potential AI and Machine Learning Applications in this compound Research
| Application Area | Specific Task | Potential Impact |
|---|---|---|
| Property Prediction | Predict solubility, melting point, and spectroscopic data. | Faster material screening and characterization. |
| Materials Discovery | Generate novel polymer structures with desired mechanical or thermal properties. | Accelerated development of new smart materials. |
| Synthesis Planning | Predict optimal catalysts, solvents, and reaction temperatures for green synthesis routes. | More efficient and sustainable chemical manufacturing. |
| Toxicity Assessment | Predict potential toxicity to guide safer design of new derivatives. researchgate.net | Enhanced safety and regulatory compliance. |
The synergy between computational modeling and experimental work will be crucial for unlocking the full potential of this compound.
Interdisciplinary Research with Green Chemistry and Advanced Manufacturing
The future of this compound lies at the intersection of multiple scientific and engineering disciplines. Interdisciplinary research will be key to translating fundamental chemical knowledge into real-world applications.
Green Chemistry and Engineering: Collaboration between chemists and chemical engineers will be essential to scale up the sustainable synthesis routes for this compound from the laboratory to an industrial scale. This includes designing efficient reactor systems and developing effective purification methods that align with the principles of green chemistry. rsc.orgnih.gov
Advanced Manufacturing: The integration of this compound into advanced manufacturing processes, such as 3D printing, opens up exciting possibilities for creating complex, functional objects with tailored properties. acs.orgbohrium.com This requires close collaboration between materials scientists, chemists, and manufacturing engineers.
Agricultural Science: Carbamates have a long history of use as pesticides. openpr.com Interdisciplinary research could explore the potential of this compound derivatives in the development of next-generation, more targeted, and environmentally friendly crop protection agents, potentially as part of integrated pest management (IPM) strategies. openpr.com
By fostering collaboration across these and other fields, the scientific community can accelerate the development and application of this compound, contributing to advancements in sustainable technology, advanced materials, and beyond.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for producing dodecyl (2-methoxyphenyl)carbamate with high purity?
- A modified carbamate synthesis protocol using dimethyl carbonate and nitroarenes with Mo(CO)₆ as a promoter has demonstrated high efficiency (94% yield) for structurally analogous carbamates. Key steps include refluxing reactants in a solvent system (e.g., DMF) under inert conditions, followed by purification via column chromatography. Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) and High-Performance Liquid Chromatography (HPLC) are critical for verifying purity and structural integrity .
Q. How can researchers ensure the structural characterization of this compound?
- Utilize tandem analytical techniques:
- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., methoxy protons at ~3.8 ppm, aromatic protons in the 6.8–8.1 ppm range) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI+ or MALDI-TOF, with predicted adducts (e.g., [M+H]⁺, [M+Na]⁺) and collision cross-section (CCS) values for ion mobility validation .
Q. What safety precautions are necessary when handling this compound in the laboratory?
- Follow OSHA/NIOSH guidelines:
- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods to mitigate inhalation risks, as carbamates may decompose into hazardous byproducts under heat .
Advanced Research Questions
Q. How can computational modeling optimize the biological activity of this compound derivatives?
- Molecular Docking and Dynamics : Simulate interactions with target proteins (e.g., α-glucosidase for antidiabetic studies) to predict binding affinities. Pair with experimental IC₅₀ assays to validate inhibitory activity .
- 3D-QSAR : Develop predictive models using steric, electrostatic, and hydrophobic parameters to guide structural modifications .
Q. What formulation strategies improve the bioavailability of this compound in lipid-based nanoparticles?
- Hydrophobic Drug Loading : Incorporate dodecyl chains into lipid nanoparticle cores to enhance encapsulation efficiency. Monitor crystallinity via X-ray diffraction (XRD) to ensure stability during storage .
- Supramolecular Hydrogels : Attach dodecyl carbamates to amphiphilic backbones (e.g., vitamin C derivatives) to create sustained-release delivery systems .
Q. How do structural modifications of the dodecyl chain impact the compound’s physicochemical properties?
- logP Optimization : Shorten or elongate the dodecyl chain to balance hydrophobicity and solubility. Measure partition coefficients using shake-flask or chromatographic methods .
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition thresholds under varying humidity and temperature conditions .
Q. What analytical techniques resolve discrepancies in carbamate stability data under experimental conditions?
- Accelerated Stability Testing : Expose the compound to stress conditions (e.g., UV light, acidic/basic media) and quantify degradation products via UPLC-MS/MS.
- Kinetic Studies : Model hydrolysis rates using Arrhenius equations to predict shelf-life .
Q. How can researchers validate the absence of genotoxic impurities in this compound batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
